3-Bromobenzaldehyde

Description

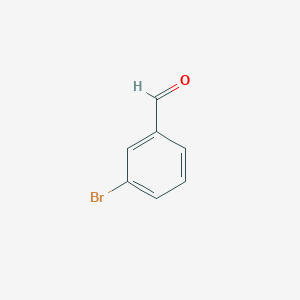

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUISZCALMBHJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027521 | |

| Record name | 3-Bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Bromobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3132-99-8 | |

| Record name | 3-Bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FORMYLBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ARD2ZJ82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Bromobenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3132-99-8

This guide provides an in-depth overview of 3-Bromobenzaldehyde, a versatile aromatic aldehyde crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and other high-value organic compounds. This document details its chemical and physical properties, experimental protocols for its synthesis, key reactions, and safety and handling procedures, tailored for a scientific audience.

Core Properties and Identifiers

This compound, with the chemical formula C₇H₅BrO, is a substituted aromatic compound.[1][2] At room temperature, it typically appears as a colorless to light yellow liquid or a low-melting solid.[1][3] Its molecular structure, featuring both a reactive aldehyde group and a bromine atom on the benzene (B151609) ring, makes it a valuable intermediate for a wide range of chemical transformations.[4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3132-99-8[6][7] |

| Molecular Formula | C₇H₅BrO[6][8] |

| Molecular Weight | 185.02 g/mol [6][7][8] |

| IUPAC Name | This compound[6][9] |

| Synonyms | m-Bromobenzaldehyde, Benzaldehyde (B42025), 3-bromo-[2] |

| InChI Key | SUISZCALMBHJQX-UHFFFAOYSA-N[6][7] |

| SMILES | C1=CC(=CC(=C1)Br)C=O[6][9] |

| EC Number | 221-526-9[7][10] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid or solid[1][3] |

| Melting Point | 18-21 °C[3][7][11] |

| Boiling Point | 233-236 °C[7] |

| Density | 1.587 g/mL at 25 °C[7] |

| Flash Point | 96 °C (204.8 °F) - closed cup[3][12] |

| Refractive Index (n20/D) | 1.593[7] |

| Solubility | Decomposes in water; soluble in organic solvents like ethanol, ether, chloroform, and methanol.[3][5][11][13] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the electrophilic bromination of benzaldehyde. Several methods have been patented and published, often utilizing a Lewis acid catalyst to facilitate the reaction.

Experimental Protocol: Bromination of Benzaldehyde

This protocol is based on a common synthetic route involving bromine chloride and a Lewis acid catalyst.[14]

Objective: To synthesize this compound from benzaldehyde.

Materials:

-

Benzaldehyde

-

Aluminum chloride (AlCl₃), anhydrous

-

Bromine chloride (BrCl) or a mixture of bromine (Br₂) and chlorine (Cl₂)

-

1,2-Dichloroethane (B1671644) (or another suitable polar chloroalkane solvent)

-

Ice water

-

0.5% aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel under anhydrous and oxygen-free conditions, a mixture of benzaldehyde and aluminum chloride (mole ratio approx. 1:1.2 to 1:1.5) is prepared in 1,2-dichloroethane.[14] This forms a complex, which may partially dissolve.

-

A solution of bromine chloride in 1,2-dichloroethane is prepared separately and cooled.

-

The bromine chloride solution is added slowly and at a controlled rate to the benzaldehyde-aluminum chloride mixture.

-

The reaction temperature is maintained below 100 °C, typically between 23 °C and 50 °C.[14]

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure completion.

-

The reaction mixture is then quenched by adding it to ice water.[15]

-

The organic layer is separated, washed sequentially with water, a dilute aqueous solution of sodium carbonate, and finally with water again.[15]

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield this compound.[15]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the bromine atom is susceptible to substitution and cross-coupling reactions.

-

Pharmaceutical Synthesis: It is a key building block for a range of Active Pharmaceutical Ingredients (APIs).[1][4][16] Its structure is incorporated into novel drug candidates, including analgesics, and anti-inflammatory agents.[1]

-

Organic Synthesis: The compound is widely used as an intermediate to construct complex molecular architectures.[1][4] It is a precursor in the synthesis of dyes, agrochemicals, and other fine chemicals.[1][2]

-

Flavors and Fragrances: It contributes to unique aromatic profiles and is used in the creation of scents and tastes.[4]

Key Reactions:

-

Aldol Condensation: Like other aldehydes with alpha-hydrogens absent, it can participate in crossed-aldol reactions.

-

Wittig Reaction: The aldehyde group readily reacts with phosphorus ylides to form substituted styrenes.

-

Suzuki and Heck Couplings: The carbon-bromine bond allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other derivatives.

-

Grignard Reactions: The aldehyde can be a target for Grignard reagents to form secondary alcohols.

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[9][17] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[9][17] |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[9][17] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[9][17] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[18] Avoid breathing vapors, mist, or gas.[17] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, well-ventilated area.[19] Keep the container tightly closed and stored under an inert gas as the compound can be air sensitive.[20] Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing.[18] If ventilation is inadequate, use a suitable respirator.[12]

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

After skin contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention.[17][18]

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][18]

-

After inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[18]

Spectral Data for Characterization

For verification of structure and purity, the following spectral data are characteristic of this compound.

-

¹H NMR: Spectral data for the proton nuclear magnetic resonance is available and can be used to confirm the structure.[21]

-

¹³C NMR: The carbon-13 NMR spectrum shows characteristic peaks for the aromatic carbons, the aldehyde carbon, and the carbon attached to the bromine.[9][22]

-

IR Spectroscopy: The infrared spectrum prominently features a strong carbonyl (C=O) stretching band characteristic of aldehydes, typically around 1700 cm⁻¹.[9][23][24]

-

Mass Spectrometry: The mass spectrum shows a characteristic molecular ion peak and an isotopic pattern (M, M+2) typical for a monobrominated compound.[25]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [nanfangchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing [sonalplasrubind.com]

- 6. This compound | CAS 3132-99-8 [matrix-fine-chemicals.com]

- 7. 3-溴苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. chembk.com [chembk.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. US4036887A - Preparation of this compound - Google Patents [patents.google.com]

- 15. US4945186A - Method of producing this compound - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. This compound(3132-99-8) 1H NMR [m.chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 24. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 25. Benzaldehyde, 3-bromo- [webbook.nist.gov]

physical and chemical properties of 3-Bromobenzaldehyde

An In-depth Technical Guide to 3-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of this compound (CAS No: 3132-99-8), a key intermediate in various synthetic applications. It includes detailed experimental protocols, safety information, and a summary of its applications in research and development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic organic compound.[1] At room temperature, it typically exists as a pale yellow to off-white crystalline solid or a liquid, often with a faint, almond-like odor.[1][2] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol, ether, acetone, chloroform, and methanol.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO | [2][4][5][6][7][8] |

| Molecular Weight | 185.02 g/mol | [2][5][6][7][9][10] |

| Appearance | White to pale yellow or light brown crystalline solid/liquid | [1][2][6][10][11][12] |

| Melting Point | 18-21 °C | [2][4] |

| Boiling Point | 228-236 °C at 760 mmHg | [2][4][11] |

| Density | ~1.587 g/cm³ at 25 °C | [2][4][11][13] |

| Flash Point | 96 °C (204.8 °F) | [2][4][11][14] |

| Refractive Index | ~1.592 - 1.61 | [4] |

| Water Solubility | Decomposes or is insoluble | [3][4][11] |

| Vapor Pressure | 0.0505 mmHg at 25 °C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectra: Comprehensive spectral data, including ¹H NMR, ¹³C NMR, various forms of IR (FTIR, ATR-IR, Near IR, Vapor Phase IR), and Mass Spectrometry (electron ionization), are available in public databases like PubChem and the NIST WebBook.[5][7][15][16][17] These are essential for confirming the structure and purity of the compound.

Synthesis and Experimental Protocols

The most common industrial method for synthesizing this compound is through the electrophilic bromination of benzaldehyde (B42025).[1][18] This regioselective reaction yields the meta-substituted product due to the deactivating, meta-directing effect of the aldehyde group.[1]

Experimental Protocol: Synthesis via Bromination of Benzaldehyde

This protocol is a generalized procedure based on common laboratory and patented methods.[9][11][18][19][20]

Objective: To synthesize this compound by reacting benzaldehyde with a brominating agent in the presence of a Lewis acid catalyst.

Materials:

-

Benzaldehyde (1.0 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 mol)[11]

-

Bromine (0.5 mol)[11]

-

Chlorine (0.5 mol) to form Bromine Chloride (BrCl) in situ[11]

-

1,2-Dichloroethane (B1671644) (solvent)[11]

-

Anhydrous Magnesium Sulfate (for drying)

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

500 mL three-necked, round-bottom flask

-

Reflux condenser (can be cooled, e.g., with a dry ice/acetone mixture)[11]

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon). Equip the flask with a stirrer, reflux condenser, and dropping funnel.

-

Catalyst Slurry: Charge the flask with 200 mL of 1,2-dichloroethane and anhydrous aluminum chloride (1.3 mol).[11] Stir to create a slurry.

-

Complex Formation: Slowly add benzaldehyde (1.0 mol) from the dropping funnel to the stirred slurry. Benzaldehyde will form a complex with the aluminum chloride.[11][20]

-

Brominating Agent Preparation: In a separate, cooled vessel, prepare a solution of bromine chloride by adding chlorine (0.5 mol) to a solution of bromine (0.5 mol) in 100 mL of 1,2-dichloroethane.[11]

-

Reaction: Add the bromine chloride solution dropwise to the benzaldehyde-AlCl₃ complex over approximately 2 hours.[11][20] Maintain the reaction temperature between 20-40 °C.[18][20] Hydrogen chloride gas will evolve during the reaction.[11]

-

Stirring: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.[11][18]

-

Quenching and Workup: Carefully quench the reaction by slowly adding water to the mixture. This will dissolve the aluminum salts.[11][20]

-

Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic layer.[11][20]

-

Washing: Wash the organic layer with water (e.g., 100 mL) to remove any remaining inorganic impurities.[11][20]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[11][20]

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.[11][20]

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its two reactive sites: the aldehyde group and the carbon-bromine bond.[21] This dual functionality allows for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction.[22]

-

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with nucleophiles. For instance, it reacts with cyanide ions (from HCN) to form cyanohydrins.[22] It also undergoes reactions like the Wittig reaction to form alkenes.[23]

-

Oxidation: Aldehydes are easily oxidized to carboxylic acids using common oxidizing agents like potassium permanganate (B83412) or nitric acid.[22]

-

Reduction: The aldehyde can be reduced to a primary alcohol (3-Bromobenzyl alcohol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also be fully reduced to a methyl group (3-Bromotoluene) via Clemmensen or Wolff-Kishner reduction.[22]

Reactions of the Bromine Substituent

The bromine atom on the aromatic ring can be substituted or used in cross-coupling reactions.

-

Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental for creating carbon-carbon bonds in drug synthesis.[23]

Applications

The compound's versatile reactivity makes it a valuable building block in several industries:

-

Pharmaceuticals: It serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), including antifungal agents, analgesics, and anti-inflammatory drugs.[1][10][24] Its structure is a key component for creating novel drug candidates.[10][21]

-

Agrochemicals and Dyes: It is used in the production of agrochemicals and specialty dyes.[1][3][10][21]

-

Flavors and Fragrances: It contributes to unique aromatic profiles and is used in creating scents and tastes.[11][21]

-

Organic Synthesis: It is a fundamental reagent for constructing complex molecular architectures in both academic and industrial research.[10][21]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification:

Table 2: Hazard and Precautionary Statements

| GHS Classification | Statement |

| H302 | Harmful if swallowed[5][13] |

| H315 | Causes skin irritation[5][13] |

| H319 | Causes serious eye irritation[5][13] |

| H335 | May cause respiratory irritation[5][13] |

| P261 | Avoid breathing fumes, mist, vapors, or spray[2][13][25] |

| P280 | Wear protective gloves, clothing, and eye/face protection[2][25] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][13] |

Handling and Storage:

-

Handling: Handle in a well-ventilated area.[14][25] Avoid contact with skin, eyes, and clothing.[14][25] Wash hands thoroughly after handling.[25]

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[4][25][26] The compound can be sensitive to air, light, and moisture.[12][25] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12][13][25]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13][14][25]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention.[13][14][25]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cups of water or milk. Seek immediate medical attention.[13][14][25]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[13][14]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing [sonalplasrubind.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. bbzfrankie.wordpress.com [bbzfrankie.wordpress.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound(3132-99-8) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. prepchem.com [prepchem.com]

- 20. US4036887A - Preparation of this compound - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. ncert.nic.in [ncert.nic.in]

- 23. benchchem.com [benchchem.com]

- 24. nbinno.com [nbinno.com]

- 25. synquestlabs.com [synquestlabs.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 3-Bromobenzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzaldehyde is a pivotal aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring both a reactive aldehyde group and a bromine atom on the phenyl ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₅BrO, is a substituted aromatic compound.[1][2][3] The molecule consists of a benzene (B151609) ring where a bromine atom is substituted at the meta (3-) position relative to an aldehyde group (-CHO). This substitution pattern influences the molecule's reactivity, making the aldehyde group susceptible to nucleophilic attack and the aromatic ring amenable to further functionalization, particularly through cross-coupling reactions at the carbon-bromine bond.[4][5]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO | [3] |

| Molecular Weight | 185.02 g/mol | [3] |

| CAS Number | 3132-99-8 | [3] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [6] |

| Melting Point | 18-21 °C | [6] |

| Boiling Point | 233-236 °C | [6] |

| Density | 1.587 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.593 | [7] |

| Flash Point | 96 °C | [8] |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether; insoluble in water. | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The selection of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. Two common laboratory-scale protocols are detailed below.

Experimental Protocol: Electrophilic Bromination of Benzaldehyde (B42025)

This method involves the direct bromination of benzaldehyde in the presence of a Lewis acid catalyst, which directs the incoming electrophile to the meta position.

Materials:

-

Benzaldehyde (0.50 mol, 54.6 g)

-

1,2-Dichloroethane (B1671644) (250 g)

-

Anhydrous Aluminum Chloride (98%, 0.65 mol, 88.6 g)

-

Bromine (0.55 mol, 88.0 g)

-

Ice water

-

0.5% aqueous sodium carbonate solution

Procedure:

-

To a mixture of 1,2-dichloroethane (250 g) and 98% aluminum chloride (88.6 g), add 97% benzaldehyde (54.6 g) over 1 hour at 40°C.[9]

-

After the addition of benzaldehyde, add bromine (88.0 g) dropwise over 2 hours at the same temperature (40°C).[9]

-

Stir the reaction mixture for an additional 2 hours at 40°C.[9]

-

Upon completion, pour the reaction mixture into ice water (375.0 g) and stir thoroughly.[9]

-

Allow the layers to separate and collect the organic phase.[9]

-

Wash the organic phase sequentially with 100 mL of water, 100 mL of 0.5% aqueous sodium carbonate solution, and finally with 100 mL of water.[9]

-

The resulting organic layer contains the desired this compound, which can be further purified by distillation.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene (B47543)

This protocol utilizes a halogen-metal exchange reaction followed by formylation to introduce the aldehyde group.

Materials:

-

1,3-Dibromobenzene (10.0 mmol, 2.36 g)

-

n-Butylmagnesium chloride (2.00 M in THF, 4.00 mmol, 2.00 mL)

-

n-Butyllithium (1.55 M in hexane, 8.06 mmol, 5.20 mL)

-

Toluene (B28343) (25 mL)

-

N,N-Dimethylformamide (DMF) (13 mmol, 1.0 mL)

-

10% aqueous acetic acid (20 mL)

-

Magnesium sulfate

Procedure:

-

Add n-Butylmagnesium chloride (2.00 mL) to an ice-cooled solution of n-butyllithium (5.20 mL).[10]

-

Stir the resulting suspension at 0°C for 15 minutes.[10]

-

To this suspension, add a toluene solution (25 mL) containing 1,3-dibromobenzene (2.36 g) dropwise over 15 minutes, maintaining the temperature below 5°C.[10]

-

Stir the suspension at 0°C for 5 hours.[10]

-

Add N,N-dimethylformamide (1.0 mL) and stir for an additional 30 minutes at 0°C.[10]

-

Quench the reaction by adding 10% aqueous acetic acid (20 mL).[10]

-

Extract the mixture twice with toluene (20 mL each).[10]

-

Combine the organic extracts, wash with water (20 mL), and dry over magnesium sulfate.[10]

-

The product can be purified by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) (25:1, v/v) solvent system to yield this compound as a pale yellowish crystalline solid.[10]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its two distinct reactive sites. The aldehyde functionality allows for transformations such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[4][5] This dual reactivity enables the synthesis of complex molecular scaffolds from a relatively simple starting material.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The aldehyde group readily participates in base-catalyzed condensation reactions with ketones to form chalcones, which are precursors to flavonoids and other biologically active compounds.

Experimental Protocol: Synthesis of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Materials:

-

This compound (0.01 mol, 1.86 g)

-

4-Methylacetophenone (0.01 mol, 1.34 g)

-

Ethanol (25 mL)

-

50% Potassium Hydroxide (KOH) solution (2.5 mL)

-

Crushed ice

Procedure:

-

Dissolve 4-methylacetophenone (1.34 g) and this compound (1.86 g) in ethanol (25 mL) in a flask and cool to 273 K (0 °C).[11]

-

To this solution, add 50% KOH solution (2.5 mL).[11]

-

Stir the mixture for one hour at this temperature.[11]

-

Pour the reaction mixture into crushed ice.[11]

-

Collect the resulting yellow precipitate by filtration.[11]

-

The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[11]

Caption: Workflow for Claisen-Schmidt condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. This compound can react with a phosphorus ylide to form a 3-bromostyrene (B1266119) derivative, introducing a carbon-carbon double bond. This is a key transformation for extending carbon chains and creating precursors for polymerization or further functionalization.

Caption: Logical workflow of the Wittig reaction.

Suzuki Cross-Coupling

The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of a carbon-carbon bond between the brominated carbon and a carbon atom from an organoboron reagent (e.g., a boronic acid or ester). This reaction is fundamental in constructing biaryl structures, which are common motifs in many pharmaceutical agents.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing [sonalplasrubind.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. US4945186A - Method of producing this compound - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromobenzaldehyde: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromobenzaldehyde (C₇H₅BrO), a key intermediate in various organic syntheses, including pharmaceuticals and dyes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow liquid that may appear as a solid at lower temperatures.[1][2][3] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | References |

| Molecular Formula | C₇H₅BrO | [1][4] |

| Molar Mass | 185.02 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid; may be a solid at low temperatures. | [1][2][8] |

| Boiling Point | 228-236 °C (442.4-456.8 °F) | [1][2][5][8] |

| Melting Point | 18-21 °C (64.4-69.8 °F) | [1][2][4][8] |

| Flash Point | 96 °C (204.8 °F) (Closed Cup) | [4][5][8][9] |

| Density | 1.577 - 1.587 g/cm³ | [4][5][8][10] |

| Solubility | Decomposes in water. Soluble in chloroform (B151607) and methanol. | [1][3][4][8] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance.[10] Understanding its specific hazards is the first step in risk mitigation.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6][7] |

GHS Pictogram:

Section 3: Toxicological Data

| Route of Exposure | Species | Value | Remarks |

| Oral (LD50) | Rat | 1126 mg/kg | Symptoms included chromodacryorrhea (colored tears), somnolence, and diarrhea.[6][9][11] |

| Oral (LD50) | Mouse | 289 mg/kg | |

| Dermal (LD50) | Rabbit | > 5,000 mg/kg | Prolonged contact may lead to skin irritation and/or dermatitis.[6][9] |

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[6]

Section 4: Experimental Protocols for Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area.[5][9][11] A chemical fume hood is required for all operations that may generate vapors, mists, or dust.[5]

-

Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[11]

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., PVC).[10] Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9][11] Safety shoes are also recommended.[11]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][9]

-

Wash hands thoroughly after handling and before breaks.[6][9]

-

Do not eat, drink, or smoke when using this product.[11][12]

-

Keep the container tightly closed when not in use.[5][9][11]

-

The product is air-sensitive; consider storing under an inert gas.[11]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10][11][12]

-

Spill Response:

-

Evacuate unnecessary personnel and ensure adequate ventilation.[11]

-

Wear appropriate PPE as outlined in section 4.2.[11]

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6][9]

-

For large spills, dike the area to prevent spreading.[11]

-

Do not let the product enter drains.[6]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[6]

Section 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][6][11] |

Section 6: Fire and Explosion Hazard Data

-

Flammability: May be combustible at high temperatures.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO₂), and hydrogen bromide.[5][9][11]

-

Firefighter Precautions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 7: Visualized Workflows

The following diagrams illustrate key decision-making processes for the safe handling of this compound.

Caption: Hazard Identification and Risk Assessment Workflow.

Caption: Personal Protective Equipment Selection Decision Tree.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chembk.com [chembk.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [nanfangchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Bromobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and provides detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is an aromatic aldehyde containing a bromine atom at the meta-position of the benzene (B151609) ring.[1] It is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. At room temperature, it typically exists as a colorless to pale yellow liquid or a low-melting solid.[1]

Qualitative Solubility of this compound

Based on available literature, this compound exhibits good solubility in a variety of common organic solvents and is sparingly soluble or insoluble in water.[1][2] The polarity of the solvent plays a significant role in its solubility, with better solubility observed in less polar to moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Readily Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Readily Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Readily Soluble |

| Esters | Ethyl Acetate | Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble |

| Water | Insoluble/Decomposes[3][4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in a specific organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a solvent.[5][6][7][8]

Methodology:

-

Saturation: A supersaturated solution of this compound is prepared by adding an excess amount of the compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-warmed pipette to prevent premature crystallization. The aliquot should be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Solvent Evaporation: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying: The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound and the solvent to avoid any loss of the solute.

-

Weighing: The container with the dried residue (this compound) is weighed accurately.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

UV-Visible (UV-Vis) Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and accurate way to determine solubility.[9]

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which solubility is being determined.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

-

After equilibration, filter the supersaturated solution to obtain a clear saturated solution.

-

Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.

-

Logical Relationship for Spectroscopic Solubility Determination

References

- 1. Page loading... [wap.guidechem.com]

- 2. sonalplasrubind.com [sonalplasrubind.com]

- 3. This compound [nanfangchem.com]

- 4. chembk.com [chembk.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scirp.org [scirp.org]

An In-depth Technical Guide to the Spectral Data of 3-Bromobenzaldehyde

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromobenzaldehyde. The content is tailored for researchers, scientists, and drug development professionals, offering detailed spectral information, experimental methodologies, and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data of this compound

The following sections present the key spectral data for this compound, summarized in tabular format for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | ~9.9 | Singlet |

| Aromatic-H | 7.95 - 7.30 | Multiplet |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.[1][2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~191 |

| C-Br | ~122 |

| Aromatic CH | 130 - 138 |

| Quaternary Aromatic C | ~138 |

Note: The exact chemical shifts are dependent on the solvent used.

Infrared (IR) Spectral Data

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.[3][4][5][6]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2900 - 2800, 2800 - 2700 | Medium |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-Br stretch | 700 - 500 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.[7] The molecular weight of this compound is approximately 185.02 g/mol .[4][6][7][8]

| m/z | Relative Intensity (%) | Plausible Fragment |

| 184/186 | High | [M]⁺ (Molecular ion) |

| 183/185 | High | [M-H]⁺ |

| 155/157 | Medium | [M-CHO]⁺ |

| 105 | Medium | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 76 | High | [C₆H₄]⁺ |

Note: The presence of bromine results in characteristic M and M+2 isotopic peaks with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.[9]

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[10]

-

Data Acquisition :

-

For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[9]

-

For ¹³C NMR, a wider spectral width is used, and a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).[9]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of liquid or solid this compound directly onto the ATR crystal.[11] This method requires minimal sample preparation.[12]

-

Thin Film : If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet : For a solid sample, grind a small amount with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum. The x-axis typically represents the wavenumber in cm⁻¹, and the y-axis represents the percentage of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer.[15] For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) system (GC-MS).[16]

-

Ionization : The sample molecules are ionized in the gas phase.[16][17] Electron Impact (EI) is a common ionization method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[15]

-

Mass Analysis : The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15][17]

-

Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(3132-99-8) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(3132-99-8) IR Spectrum [chemicalbook.com]

- 4. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 7. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 8. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Technical Guide to High-Purity 3-Bromobenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Bromobenzaldehyde (CAS No. 3132-99-8), also known as m-bromobenzaldehyde, is a pivotal aromatic aldehyde in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure, featuring both a reactive aldehyde group and a bromine atom on the benzene (B151609) ring, renders it a versatile building block for the synthesis of a wide array of complex molecules.[1][2] For researchers, scientists, and drug development professionals, the purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of final products. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, methods for its quality assessment, and detailed experimental protocols for its application in key organic reactions.

Commercial Suppliers and Product Specifications

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. A variety of chemical suppliers offer this compound at different purity grades, quantities, and price points. The following table summarizes the offerings from several prominent commercial suppliers. It is important to note that purity is often determined by Gas Chromatography (GC) analysis.[2][3]

| Supplier | Purity Specification | Available Quantities | Analysis Method |

| Sigma-Aldrich | 97% | 5g, 25g, 100g | Not specified |

| Thermo Scientific Chemicals | 97% | 500g | GC (≥96.0%) |

| Tokyo Chemical Industry (TCI) | >98.0% | 25g, 500g | GC |

| Chem-Impex | ≥99% | Not specified | GC |

| Otto Chemie Pvt Ltd | 98%+ | Not specified | Not specified |

| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade/99% | Bulk | Not specified |

| NINGBO INNO PHARMCHEM CO.,LTD. | 99%min | Bulk | Not specified |

| Cartel International | 99.98% | ≥100 Kilograms | Not specified |

| GLR Innovations | >99% | Per Kg | Not specified |

Disclaimer: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Quality Assessment: Experimental Protocols

Ensuring the purity of this compound before its use in a synthetic route is crucial for reproducibility and achieving desired outcomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a suitable method for the analysis of this compound.[1]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to improve peak shape. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Run the analysis and record the chromatogram.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent technique for identifying and quantifying volatile impurities.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Detector: Electron Ionization (EI) mode.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Procedure:

-

Inject a small volume of the prepared sample into the GC.

-

Run the GC-MS analysis according to the specified program.

-

Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Purity can be estimated by the relative peak areas in the total ion chromatogram (TIC).

-

Applications in Organic Synthesis: Detailed Experimental Protocols

This compound is a key intermediate in a variety of important organic transformations, including the Suzuki-Miyaura coupling and the Wittig reaction. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

-

Reaction Scheme:

-

Reagents:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)

-

-

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add the potassium carbonate.

-

Add the solvent mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

-

Reaction Scheme:

-

Reagents:

-

A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) (1.1 mmol)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.1 mmol)

-

This compound (1.0 mmol)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting alkene by column chromatography.

-

Workflow Visualizations

To aid in the practical application of the information presented, the following diagrams illustrate key workflows for researchers.

Caption: Workflow for Procurement and Use of this compound.

Caption: Experimental Workflow for a Wittig Reaction.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3132-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. innospk.com [innospk.com]

- 5. 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing [sonalplasrubind.com]

The Pivotal Role of 3-Bromobenzaldehyde in Modern Organic Synthesis: A Technical Guide

Introduction

3-Bromobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a cornerstone intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde group and a versatile bromine-substituted aromatic ring, allows for a diverse array of chemical transformations. This dual reactivity makes it an invaluable building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid or low-melting solid with a characteristic almond-like odor. It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, and acetone. A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO | |

| Molecular Weight | 185.02 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | |

| Melting Point | 18-21 °C | |

| Boiling Point | 233-236 °C | |

| Density | 1.587 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.593 | |

| ¹H NMR (CDCl₃, δ) | ~7.5-8.0 (m, 4H), ~10.0 (s, 1H) | |

| ¹³C NMR (CDCl₃, δ) | ~122.9, 130.4, 131.5, 135.5, 137.5, 137.8, 191.2 | |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~2850, ~2750 (C-H aldehyde stretch) |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the electrophilic bromination of benzaldehyde (B42025). The aldehyde group is a meta-directing deactivator, which regioselectively guides the incoming bromine atom to the 3-position.

Experimental Protocol: Bromination of Benzaldehyde

This protocol is adapted from patented industrial processes.

Materials:

-

Benzaldehyde

-

Bromine chloride (or a mixture of bromine and chlorine)

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (B1671644) (solvent)

-

Ice water

-

Aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of benzaldehyde (1.0 mole) in 1,2-dichloroethane is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.

-

Anhydrous aluminum chloride (1.2 to 1.4 moles) is added to the solution to form the benzaldehyde-AlCl₃ complex.

-

A solution of bromine chloride (1.0 to 1.1 moles) in 1,2-dichloroethane is added dropwise to the stirred mixture at a temperature maintained between 30-50 °C.

-

The reaction mixture is stirred for an additional 2-4 hours at the same temperature after the addition is complete.

-

The reaction is quenched by pouring the mixture into ice water.

-

The organic layer is separated, washed with water, a dilute aqueous solution of sodium carbonate, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

Quantitative Data for Synthesis:

| Molar Ratio (AlCl₃:Benzaldehyde) | Molar Ratio (BrCl:Benzaldehyde) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1.3 : 1 | 1 : 1 | 23-25 | 3.3 | 89 | >99 (selectivity) | |

| 1.2 : 1 | 1 : 1 | 23-25 | 4 | ~70 | - | |

| 1.3 : 1 | 0.6 : 1 (Br₂), 0.5 : 1 (Cl₂) | 40 | 5 | - | ~90 |

Key Reactions of this compound as a Chemical Intermediate

The versatility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde allows for nucleophilic additions and condensations, while the aryl bromide is a substrate for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: This reaction with boronic acids or their esters is a powerful tool for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.

-

Heck Coupling: The reaction with alkenes provides a route to stilbene (B7821643) and cinnamate (B1238496) derivatives.

-

Buchwald-Hartwig Amination: This allows for the formation of N-aryl bonds, leading to the synthesis of substituted anilines.

Quantitative Data for Suzuki Coupling of this compound:

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 18 | 94 |

Reactions of the Aldehyde Group

The aldehyde functional group is highly susceptible to nucleophilic attack and condensation reactions.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic methods for alkene synthesis. The HWE reaction, using a phosphonate (B1237965) carbanion, is often preferred as it typically yields the (E)-alkene with high selectivity and the phosphate (B84403) byproduct is easily removed by aqueous workup.

-

Knoevenagel Condensation: The reaction of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base provides a straightforward route to substituted alkenes, which are precursors to various bioactive molecules.

-

Grignard Reaction: Addition of Grignard reagents (R-MgX) to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized.

-

Reductive Amination: This two-step, one-pot process involves the formation of an imine with a primary or secondary amine, followed by in-situ reduction to afford a more complex secondary or tertiary amine.

Quantitative Data for Aldehyde Transformations:

| Reaction Type | Reagent(s) | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| HWE | Triethyl phosphonoacetate | NaH | THF | 25 | 4 | 85 (E-isomer) |

| Knoevenagel | Malononitrile | Piperidine | Ethanol | reflux | 2 | 93 |

| Grignard | Methylmagnesium bromide | - | THF | 0 to 25 | 1 | 88 |

| Reductive Amination | Aniline, NaBH(OAc)₃ | Acetic Acid | CH₂Cl₂ | 25 | 12 | 82 |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Sodium hydride (1.1 eq) is washed with hexanes to remove mineral oil and suspended in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.1 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 30 minutes to form the ylide.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the (E)-ethyl 3-(3-bromophenyl)acrylate.

Application in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility is prominently highlighted in the production of Angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

Case Study: Synthesis of Angiotensin II Receptor Antagonists (Sartans)

Many "sartan" drugs, such as Telmisartan, feature a biphenyl (B1667301) scaffold. The synthesis of this core structure often relies on a Suzuki coupling reaction where one of the aryl halides can be derived from this compound. The aldehyde functionality serves as a precursor to other essential groups in the final drug molecule.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary active peptide of this system, binds to the Angiotensin II receptor type 1 (AT1R), leading to vasoconstriction and the release of aldosterone. This cascade ultimately results in an increase in blood pressure. Angiotensin II receptor blockers (ARBs), like Telmisartan, competitively inhibit the binding of Angiotensin II to the AT1R, thereby preventing its hypertensive effects and serving as a vital therapy for high blood pressure.

An efficient synthesis of Telmisartan involves a convergent approach where two key fragments are prepared separately and then combined. One fragment is a biaryl aldehyde, often constructed via a Suzuki coupling. The other is a bis-benzimidazole moiety. The key aldehyde intermediate (derived from a bromophenyl precursor, conceptually linked to this compound's utility) is then coupled with the bis-benzimidazole fragment through reductive amination, followed by hydrolysis to yield the final Telmisartan molecule.

Conclusion

This compound is a remarkably versatile and indispensable chemical intermediate. Its value lies in the strategic placement of two distinct and highly reactive functional groups on a stable aromatic scaffold. This allows for a programmed and sequential series of transformations, enabling the efficient construction of complex molecular architectures. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the reactivity and synthetic potential of this compound is paramount for the innovation of novel and valuable chemical entities. The continued application of this building block in both established and emerging synthetic methodologies underscores its lasting importance in the field of organic chemistry.

A Technical Guide to the Historical Synthesis of 3-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 3-Bromobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The following sections provide detailed experimental protocols, quantitative data summaries, and visual representations of the core synthetic pathways.

Core Synthesis Methods: A Comparative Overview

Historically, the synthesis of this compound has been approached through several key chemical transformations. The choice of method often depended on the availability and cost of starting materials, as well as the desired scale and purity of the final product. The following table summarizes the quantitative data associated with some of the prominent historical methods.

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |